molecular formula C27H28FNO2 B3816186 [1-[(4'-fluoro-3-biphenylyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-[(4'-fluoro-3-biphenylyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B3816186
M. Wt: 417.5 g/mol
InChI Key: VMHWMBUECAVXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(4'-fluoro-3-biphenylyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is commonly referred to as MCL-101, and it has been studied for its potential use as a pain reliever.

Mechanism of Action

MCL-101 works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to a decrease in the transmission of pain signals. MCL-101 also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MCL-101 has been shown to have analgesic effects in animal studies. It has also been shown to have some sedative effects, although these effects are less pronounced than those of other opioids. MCL-101 has been shown to have less potential for respiratory depression and constipation than other opioids.

Advantages and Limitations for Lab Experiments

One advantage of using MCL-101 in lab experiments is its potential for use as a pain reliever without the potential for abuse and dependence seen with other opioids. Additionally, MCL-101 has been shown to have less potential for respiratory depression and constipation than other opioids. One limitation of using MCL-101 in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on MCL-101. One area of research could be the development of new analogs of MCL-101 with improved analgesic properties and reduced potential for side effects. Another area of research could be the investigation of the potential use of MCL-101 in the treatment of other conditions such as depression and anxiety. Additionally, more studies are needed to investigate the long-term effects of MCL-101 use and its potential for abuse and dependence.

Scientific Research Applications

MCL-101 has been studied for its potential use as a pain reliever. In animal studies, it has been shown to have analgesic effects that are comparable to morphine. Additionally, MCL-101 has been shown to have less potential for abuse and dependence than other opioids such as morphine and fentanyl.

properties

IUPAC Name

[3-(4-fluorophenyl)phenyl]-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO2/c1-20-6-2-3-7-24(20)17-27(19-30)14-5-15-29(18-27)26(31)23-9-4-8-22(16-23)21-10-12-25(28)13-11-21/h2-4,6-13,16,30H,5,14-15,17-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHWMBUECAVXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluorophenyl)phenyl]-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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